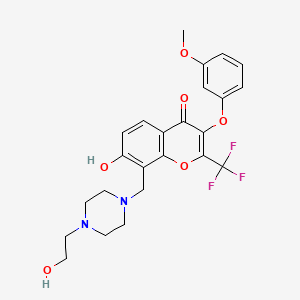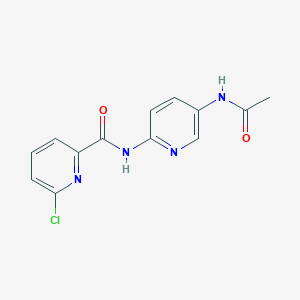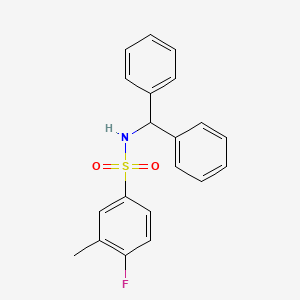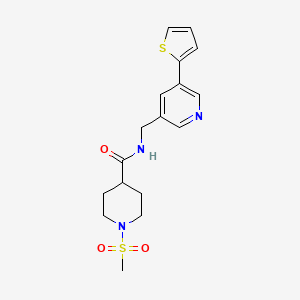![molecular formula C23H25NO4 B2709208 1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol CAS No. 347369-95-3](/img/structure/B2709208.png)
1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol is an organic compound with a complex structure that includes benzyloxy, phenoxy, and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions to form the benzyloxy group.
Formation of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.
Formation of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a similar nucleophilic substitution reaction, using a methoxyphenol derivative and a suitable halide.
Coupling Reactions: The final step involves coupling the benzyloxy, phenoxy, and methoxyphenyl groups through a series of condensation reactions, typically using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(Benzyloxy)phenoxy]-3-[(4-hydroxyphenyl)amino]propan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.
1-[4-(Benzyloxy)phenoxy]-3-[(4-chlorophenyl)amino]propan-2-ol: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-(4-methoxyanilino)-3-(4-phenylmethoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-26-21-9-7-19(8-10-21)24-15-20(25)17-28-23-13-11-22(12-14-23)27-16-18-5-3-2-4-6-18/h2-14,20,24-25H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDOZDSEEVLXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2709128.png)


![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2709133.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2709135.png)
![N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B2709136.png)
![N-cycloheptyl-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2709138.png)
![6-(3-phenylpropyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2709139.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine](/img/structure/B2709140.png)
![2-(1-Bicyclo[2.2.2]octanyl)acetonitrile](/img/structure/B2709141.png)
![3-[5-(3,4-Dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine](/img/structure/B2709144.png)
![2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2709145.png)

